4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring The compound is known for its unique chemical structure, which includes a chloro-substituted methylene group and an oxolane-2,3,5-trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under appropriate conditions.
Introduction of the Chloro-Substituted Methylene Group: The chloro-substituted methylene group can be introduced through a chloromethylation reaction, where the benzodioxole is treated with chloromethylating agents.
Formation of the Oxolane-2,3,5-Trione Moiety: The oxolane-2,3,5-trione moiety can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The chloro-substituted methylene group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: Another compound with a benzodioxole ring, but with different substituents.
4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3: A more complex compound with additional functional groups.
Uniqueness
4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione is unique due to its combination of a chloro-substituted methylene group and an oxolane-2,3,5-trione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62848-54-8 |
---|---|
Molecular Formula |
C12H5ClO6 |
Molecular Weight |
280.61 g/mol |
IUPAC Name |
4-[1,3-benzodioxol-5-yl(chloro)methylidene]oxolane-2,3,5-trione |
InChI |
InChI=1S/C12H5ClO6/c13-9(8-10(14)12(16)19-11(8)15)5-1-2-6-7(3-5)18-4-17-6/h1-3H,4H2 |
InChI Key |
WBHZNMSXWRFUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=C3C(=O)C(=O)OC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.